

# Timegadine: A Technical Overview of its History, Discovery, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**Timegadine** is a tri-substituted guanidine derivative with a unique anti-inflammatory profile, distinguished by its dual inhibition of both cyclooxygenase (COX) and lipoxygenase pathways. This document provides a comprehensive technical overview of the history, discovery, and pharmacological properties of **Timegadine**. It includes a summary of key quantitative data, detailed experimental methodologies for pivotal studies, and visualizations of its mechanism of action and experimental workflows. This guide is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and inflammation research.

## Introduction

**Timegadine**, also known by its code SR-1368 and chemical name N-cyclohexyl-N"-(2-methyl-4-quinolyl)-N'-(2-thiazolyl)guanidine, emerged as a novel anti-inflammatory agent with a distinct mechanism of action compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). [1][2] Its development was driven by the need for therapies that could offer broader control over the inflammatory cascade. This document details the scientific journey of **Timegadine**, from its discovery to its characterization as a dual inhibitor of key enzymes in the arachidonic acid cascade.



# **History and Discovery**

While specific details regarding the initial discovery and the researchers involved are not extensively documented in the public domain, the emergence of **Timegadine** in the scientific literature dates back to the early 1980s. It was identified as a promising anti-inflammatory compound with a profile that differed from existing drugs.[2] The development and initial characterization studies appear to have been conducted by Leo Pharmaceutical Products, Denmark, as evidenced by their involvement in the analysis of **Timegadine**'s metabolites in pharmacokinetic studies.[3] The unique guanidine structure of **Timegadine** sets it apart from the acidic nature of most NSAIDs.

## **Mechanism of Action**

**Timegadine** exerts its anti-inflammatory effects through the competitive inhibition of two key enzyme systems in the arachidonic acid metabolism pathway: cyclooxygenase (COX) and lipoxygenase.[4][5][6] This dual inhibition is a significant feature, as it allows for the simultaneous suppression of prostaglandins and leukotrienes, both of which are potent mediators of inflammation.

# **Signaling Pathway**

The following diagram illustrates the points of intervention of **Timegadine** in the arachidonic acid cascade:





Click to download full resolution via product page

Timegadine's dual inhibition of COX and LOX pathways.

# **Quantitative Pharmacological Data**

The inhibitory potency of **Timegadine** has been quantified in various in vitro and cellular assays. The following tables summarize the key inhibitory concentrations (IC50) and other relevant pharmacological data.

# **Table 1: In Vitro Enzyme Inhibition**



| Enzyme Target           | Tissue/Cell Source                         | IC50                     | Reference |
|-------------------------|--------------------------------------------|--------------------------|-----------|
| Cyclooxygenase<br>(COX) | Washed Rabbit<br>Platelets                 | 5 nM                     | [4]       |
| Cyclooxygenase<br>(COX) | Rat Brain                                  | 20 μΜ                    | [4]       |
| Cyclooxygenase<br>(COX) | Platelets                                  | 3.1 x 10 <sup>-8</sup> M | [6]       |
| Lipoxygenase            | Horse Platelet<br>Homogenates<br>(Cytosol) | 100 μΜ                   | [4]       |
| Lipoxygenase            | Washed Rabbit<br>Platelets                 | 100 μΜ                   | [4]       |
| Lipoxygenase            | Rat Peritoneal PMNL                        | 4.1 x 10 <sup>-5</sup> M | [6]       |

**Table 2: Cellular Activity** 

| Cellular Process            | Cell Type                                 | IC50                                        | Reference |
|-----------------------------|-------------------------------------------|---------------------------------------------|-----------|
| Arachidonic Acid<br>Release | Rat Peritoneal PMNL<br>& Rabbit Platelets | 2.7 x 10 <sup>-5</sup> M                    | [6]       |
| Leukotriene B4 Formation    | Rat Peritoneal PMNL                       | $2.0 \times 10^{-5}$ M (for 50% inhibition) | [6]       |
| Thromboxane B2 Formation    | Platelets                                 | $3.2 \times 10^{-8}$ M (for 50% inhibition) | [6]       |
| 12-HETE Formation           | Platelets                                 | $4.9 \times 10^{-5}$ M (for 50% inhibition) | [6]       |

# Preclinical and Clinical Studies Preclinical Efficacy in Adjuvant Arthritis

In a rat model of adjuvant arthritis, daily oral doses of 10 to 30 mg/kg of **Timegadine**, initiated on the day of disease induction and continued for 28 days, significantly inhibited both primary



and secondary lesions.[4] A short course of treatment around the time of adjuvant injection was also shown to prevent the development of secondary lesions.[2]

#### Clinical Trial in Rheumatoid Arthritis

A 24-week, randomized, double-blind, controlled trial compared **Timegadine** (500 mg/day) with naproxen (750 mg/day) in patients with active rheumatoid arthritis.[5] The **Timegadine** group showed significant improvements in biochemical and clinical markers of disease activity, including ESR, serum IgG and IgM, leukocyte and platelet counts, duration of morning stiffness, Ritchie index, number of swollen joints, pain, and general condition.[5] In contrast, only the Ritchie index improved in the naproxen group.[5]

An open-label, 24-week study with **Timegadine** (250 mg twice daily) in 31 patients with active rheumatoid arthritis also demonstrated significant improvements in subjective and objective clinical parameters, with a reduction in ESR and rheumatoid factor titre in a majority of seropositive patients.[7]

# Experimental Protocols Arachidonic Acid Release and Metabolism Assay

This protocol is based on the methodology described in studies investigating the effect of **Timegadine** on arachidonic acid metabolism.[6]





Click to download full resolution via product page

Workflow for assessing **Timegadine**'s effect on arachidonic acid metabolism.

#### Methodology:



#### · Cell Preparation:

- Elicit and harvest peritoneal polymorphonuclear leukocytes (PMNLs) from rats following intraperitoneal injection of casein.
- Isolate platelets from rabbit blood.
- Pre-label both cell types by incubation with [1-14C]arachidonic acid to incorporate the radiolabel into cell membrane phospholipids.
- Treatment and Stimulation:
  - Wash the pre-labelled cells to remove unincorporated radiolabel.
  - Pre-incubate the cells with varying concentrations of Timegadine or a vehicle control.
  - Induce the release and metabolism of arachidonic acid by stimulating PMNLs with the calcium ionophore A23187 and platelets with thrombin.

#### Analysis:

- Terminate the reaction and extract the lipids from the cell suspension.
- Separate the arachidonic acid and its metabolites (e.g., leukotriene B4, thromboxane B2,
   12-HETE) using thin-layer chromatography or high-performance liquid chromatography.
- Quantify the amount of radioactivity in the spots corresponding to the different metabolites to determine the inhibitory effect of **Timegadine**.

## **Pharmacokinetics and Metabolism**

A study in healthy volunteers receiving 250 mg of **Timegadine** twice daily for 15 days found that steady-state serum concentrations were achieved between days 5 and 8.[3] The study also identified two metabolites, MI and MII. Concomitant administration of ibuprofen did not significantly affect the serum half-life of **Timegadine** but did reduce the maximum serum concentration and the area under the curve.[3]



### **Chemical Information**

Chemical Name: 1-CYCLOHEXYL-2-(2-METHYL-4-QUINOLYL)-3-(2-THIAZOLYL)GUANIDINE[1]

• Synonyms: SR-1368[1]

Molecular Formula: C₂₀H₂₃N₅S[8]

• Molecular Weight: 365.51 g/mol [8]

### Conclusion

**Timegadine** represents a significant development in anti-inflammatory therapy due to its dual inhibitory action on both the cyclooxygenase and lipoxygenase pathways. This mechanism provides a broader spectrum of activity compared to traditional NSAIDs, which primarily target COX. The preclinical and clinical data suggest its potential as an effective agent in managing inflammatory conditions such as rheumatoid arthritis, with evidence suggesting disease-modifying properties.[5] The detailed pharmacological and mechanistic data presented in this guide offer a solid foundation for further research and development in the field of anti-inflammatory drug discovery. Further investigations into its synthesis, long-term safety, and efficacy in a wider range of inflammatory disorders are warranted.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. GSRS [precision.fda.gov]
- 2. An unusual profile of activity of a new basic anti-inflammatory drug, timegadine PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The pharmacokinetics of timegadine and two of its metabolites after multiple oral dosing, and the effects of concomitant administration of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]



- 4. medchemexpress.com [medchemexpress.com]
- 5. Timegadine: more than a non-steroidal for the treatment of rheumatoid arthritis. A controlled, double-blind study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple effects of a new anti-inflammatory agent, timegadine, on arachidonic acid release and metabolism in neutrophils and platelets PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Timegadine: long-term open study in rheumatoid arthritis PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Compound: TIMEGADINE (CHEMBL276368) ChEMBL [ebi.ac.uk]
- To cite this document: BenchChem. [Timegadine: A Technical Overview of its History, Discovery, and Mechanism of Action]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1209897#history-and-discovery-of-timegadine]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com